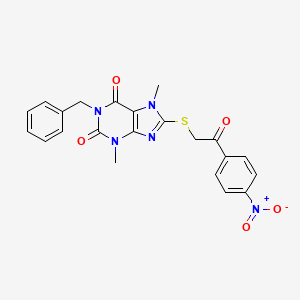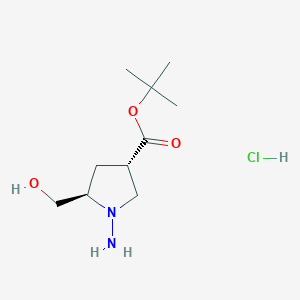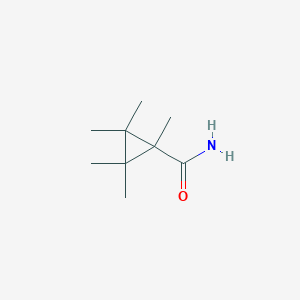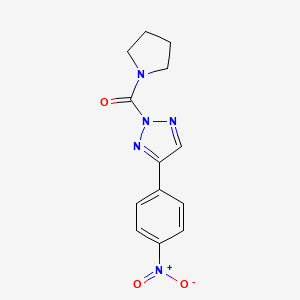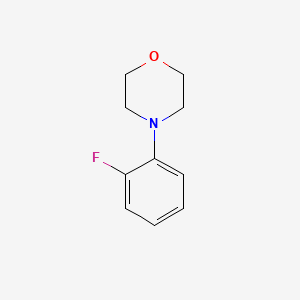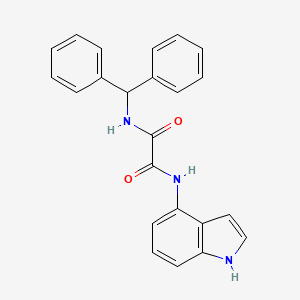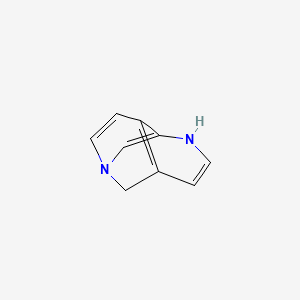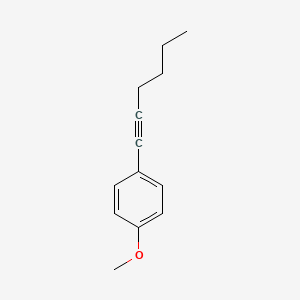
1-Benzoxonin, 2,3,6,7-tetrahydro-9-Methoxy-4,8-diMethyl-, (4Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzoxonin, 2,3,6,7-tetrahydro-9-Methoxy-4,8-diMethyl-, (4Z)- is a complex organic compound with the molecular formula C15H20O2 and a molecular weight of 232.3181 g/mol . This compound is characterized by its unique structure, which includes a nine-membered ring and multiple functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-Benzoxonin, 2,3,6,7-tetrahydro-9-Methoxy-4,8-diMethyl-, (4Z)- involves several steps, typically starting with the formation of the benzoxonin ring. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale and yield.
Chemical Reactions Analysis
1-Benzoxonin, 2,3,6,7-tetrahydro-9-Methoxy-4,8-diMethyl-, (4Z)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding alcohols or amines.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Benzoxonin, 2,3,6,7-tetrahydro-9-Methoxy-4,8-diMethyl-, (4Z)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Benzoxonin, 2,3,6,7-tetrahydro-9-Methoxy-4,8-diMethyl-, (4Z)- involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways can vary depending on the context of its use .
Comparison with Similar Compounds
1-Benzoxonin, 2,3,6,7-tetrahydro-9-Methoxy-4,8-diMethyl-, (4Z)- can be compared with other similar compounds, such as:
Coumarins: These compounds share some structural similarities and are known for their biological activities.
Benzopyrans: Another class of compounds with related structures and diverse applications.
The uniqueness of 1-Benzoxonin, 2,3,6,7-tetrahydro-9-Methoxy-4,8-diMethyl-, (4Z)- lies in its specific functional groups and ring structure, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H20O2 |
|---|---|
Molecular Weight |
232.32 g/mol |
IUPAC Name |
(4Z)-9-methoxy-4,8-dimethyl-2,3,6,7-tetrahydro-1-benzoxonine |
InChI |
InChI=1S/C15H20O2/c1-11-5-4-6-13-12(2)14(16-3)7-8-15(13)17-10-9-11/h5,7-8H,4,6,9-10H2,1-3H3/b11-5- |
InChI Key |
NZHAEVLYUKLGDF-WZUFQYTHSA-N |
Isomeric SMILES |
C/C/1=C/CCC2=C(C=CC(=C2C)OC)OCC1 |
Canonical SMILES |
CC1=CCCC2=C(C=CC(=C2C)OC)OCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4'-Ethoxy-[1,1'-biphenyl]-2-yl)-1,1-diphenylmethanimine](/img/structure/B14122242.png)
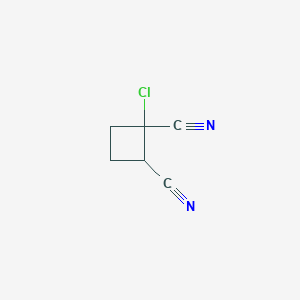
![Methyl (2E)-3-(2-chloro-6-fluorophenyl)-2-[(1H-1,2,4-triazol-1-yl)methyl]prop-2-enoate](/img/structure/B14122250.png)
![9-[3,5-Bis(trifluoromethyl)phenyl]-10-[10-[3,5-bis(trifluoromethyl)phenyl]anthracen-9-yl]anthracene](/img/structure/B14122256.png)
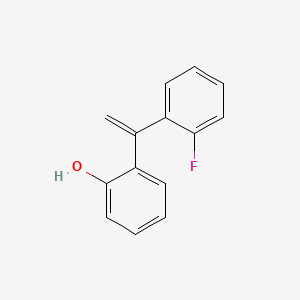
![4-Methoxy-4'-methyl-[1,1'-biphenyl]-2-carboxamide](/img/structure/B14122281.png)
